1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione
Overview
Description
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.23 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a diazinane-2,4,6-trione moiety
Preparation Methods
The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with urea under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring or the diazinane moiety. Common reagents for these reactions include halides and amines.
Scientific Research Applications
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:
(6-Methoxypyridin-3-yl)methanamine: This compound shares the methoxypyridine moiety but differs in the presence of an amine group instead of the diazinane-2,4,6-trione structure.
6-Methoxy-3-pyridinylboronic acid: Another similar compound with a boronic acid group, used in different chemical reactions and applications.
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: This compound has a chloropyridine moiety and is used in various chemical syntheses.
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-18-9-3-2-7(5-12-9)6-14-10(16)4-8(15)13-11(14)17/h2-3,5H,4,6H2,1H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAUQZRMTUZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C(=O)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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